molecular formula C23H19FN2O5 B5262052 2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID

2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID

Cat. No.: B5262052
M. Wt: 422.4 g/mol
InChI Key: NDGQCXPEQNYEOL-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl, furan, and phenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining fluorophenyl and furan derivatives under controlled conditions.

    Amidation Reactions: Introducing the formamido group through amidation of the intermediate compounds.

    Enamination: Forming the enamido linkage through enamine chemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID
  • (2E)-3-(4-{[(furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid

Uniqueness

2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5/c24-17-10-8-16(9-11-17)13-18(25-22(28)20-7-4-12-31-20)21(27)26-19(23(29)30)14-15-5-2-1-3-6-15/h1-13,19H,14H2,(H,25,28)(H,26,27)(H,29,30)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGQCXPEQNYEOL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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